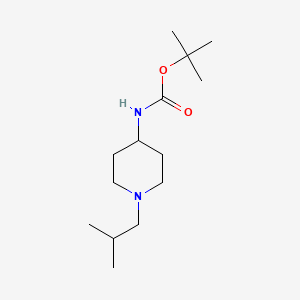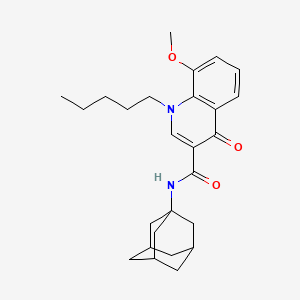
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
The synthesis of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 2,3-dimethoxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反应分析
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one can be compared with other quinoline derivatives such as:
2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile: This compound also contains a fluorophenyl group and exhibits similar biological activities.
2-Fluorophenylacetic acid: Another fluorinated compound with different structural features and applications.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties, highlighting the diverse applications of fluorinated compounds in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKNZGFVIZREDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678738 |
Source


|
| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254973-33-5 |
Source


|
| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
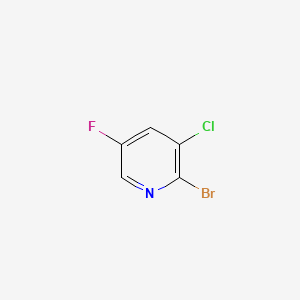
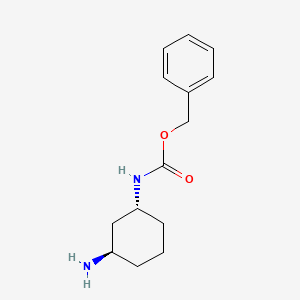
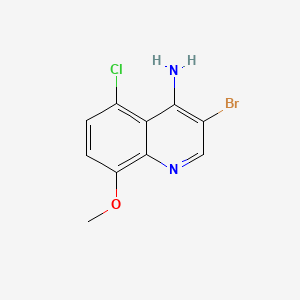
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)
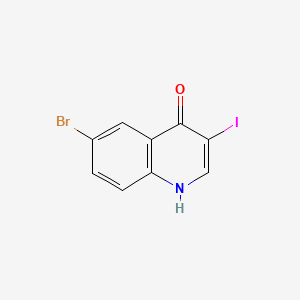
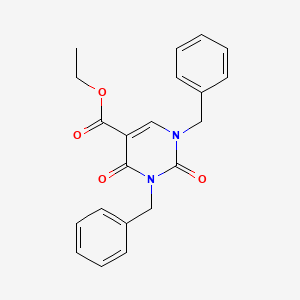
![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B571977.png)
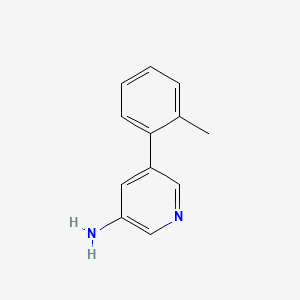
![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)
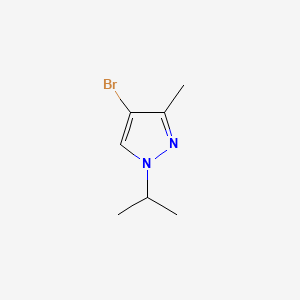
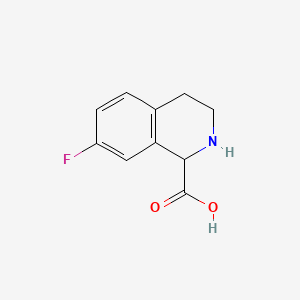
![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)
